6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound with the molecular formula C19H18N2O5S2 . This compound is notable for its unique structure, which includes an indole moiety, a thiazolidine ring, and a hexanoic acid chain. It is used primarily in research settings due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through a cyclization reaction. The final step involves the attachment of the hexanoic acid chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would likely follow similar steps to the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The indole and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action for 6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid: This compound has a similar structure but includes a methyl group on the indole moiety.
N-[(5Z)-5-(1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide: This compound features a benzamide group instead of the hexanoic acid chain.
Uniqueness
6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its combination of an indole moiety, a thiazolidine ring, and a hexanoic acid chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .
Properties
Molecular Formula |
C19H18N2O5S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-[5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24) |
InChI Key |
GEJDJQUOSYPYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Origin of Product |
United States |
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